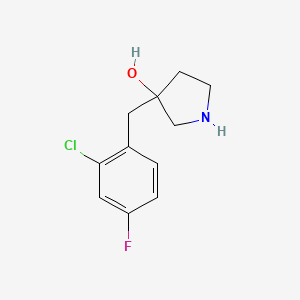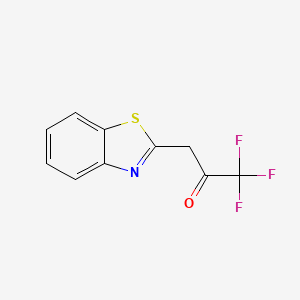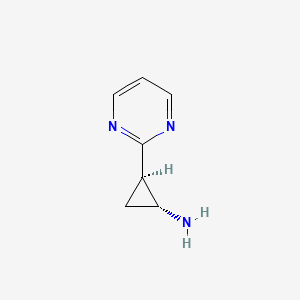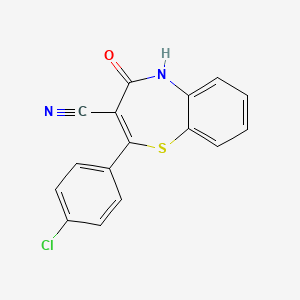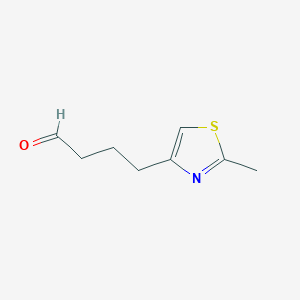
(R)-3-Aminotetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an amino group and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-1lambda6-thiolane-1,1-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a thiolane derivative with an amine source under conditions that promote the formation of the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of (3R)-3-amino-1lambda6-thiolane-1,1-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiolane derivatives .
Aplicaciones Científicas De Investigación
(3R)-3-amino-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and thiolane ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R)-3-amino-1lambda6-thiolane-1,1-dione include other thiolane derivatives and amino-substituted cyclic compounds. Examples include (3R,6S)-3-amino-6-methylpiperidine and 3-amino-chromane derivatives .
Uniqueness
What sets (3R)-3-amino-1lambda6-thiolane-1,1-dione apart is its specific stereochemistry and the presence of both an amino group and a thiolane ring. This unique combination of features makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C4H9NO2S |
|---|---|
Peso molecular |
135.19 g/mol |
Nombre IUPAC |
(3R)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m1/s1 |
Clave InChI |
OVKIDXBGVUQFFC-SCSAIBSYSA-N |
SMILES isomérico |
C1CS(=O)(=O)C[C@@H]1N |
SMILES canónico |
C1CS(=O)(=O)CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
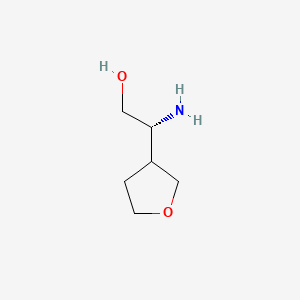
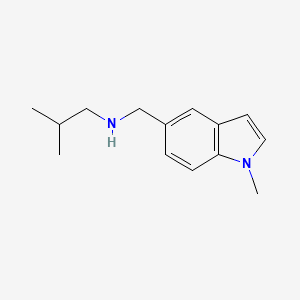
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
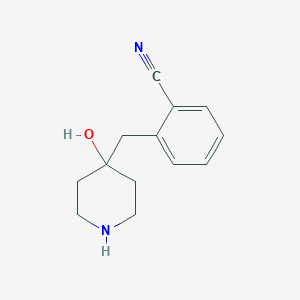

![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

